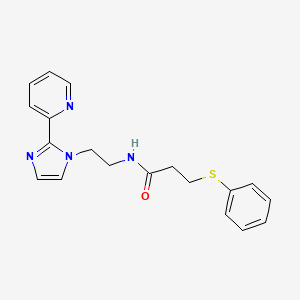

3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-18(9-15-25-16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKQMMAHKOBXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of ammonium acetate.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the imidazole derivative.

Thioether Formation: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. Key activities include:

- Antimicrobial Properties : Preliminary studies suggest that 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide exhibits significant antibacterial and antifungal activities. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Anticancer Activity : Research indicates that compounds containing imidazole and pyridine rings can induce apoptosis in cancer cells. The specific mechanism may involve the inhibition of key signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various related compounds, including derivatives of this compound. The results showed:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | 20 |

| Target Compound | S. aureus | 22 |

These findings suggest that the target compound possesses superior antimicrobial properties compared to other tested compounds.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the target compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 15 |

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Pyridinyl-Imidazole Core Modifications

-

- Structure: 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide.

- Key Differences: Replaces the phenylthio group with a methylthio (-SMe) substituent and introduces a 4-fluorophenyl and dimethoxyphenyl moiety.

- Synthesis: Utilized palladium-catalyzed cross-coupling and flash chromatography for purification .

- Compound 2e (): Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide. Key Differences: Replaces the imidazole core with a triazole-pyrimidine system and pyridin-3-yl group. Synthesis: Microwave-assisted reaction (65 W, 70°C) with 30% yield .

Thioether Group Variations

- Compound 5 (): Structure: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid. Key Differences: Substitutes phenylthio with a methylimidazole-thioether and lacks the pyridinyl-imidazole-ethylpropanamide chain. Synthesis: Achieved via reaction of 3-bromopropanoic acid with methimazole under optimized conditions .

Propanamide Linker Modifications

-

- Structure: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.

- Key Differences: Replaces the propanamide with a pyrrole-carboxamide and introduces a trifluoromethylpyridine group.

- Characterization: Validated via $ ^1H $ NMR and ESIMS .

-

- Structure: (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide.

- Key Differences: Incorporates a thiadiazocin-thiazole system and dimethoxyphenyl group.

- Synthesis: Multi-step reaction involving lead powder reduction and palladium catalysis .

Research Findings and Implications

- Synthetic Flexibility : The pyridinyl-imidazole core is frequently synthesized via palladium-catalyzed cross-coupling (e.g., ) or microwave-assisted reactions (), highlighting versatility in methodology .

Biological Activity

The compound 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a phenylthio group, a pyridine moiety, and an imidazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antiviral Activity : Compounds containing imidazole and pyridine rings have shown promising antiviral properties against various viruses.

- Anticancer Properties : The inhibition of specific kinases has been linked to the anticancer effects of similar compounds.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may inhibit viral RNA synthesis, which is essential for viral replication. Similar compounds have shown EC50 values in the micromolar range against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- Kinase Inhibition : The presence of the imidazole ring suggests potential activity against protein kinases involved in cancer progression. For instance, certain derivatives have been shown to inhibit TGF-β signaling pathways .

- Modulation of Immune Response : Compounds with similar scaffolds have been reported to influence immune pathways, potentially reducing inflammation and enhancing immune response against infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Case Study 1: Antiviral Efficacy

A study highlighted the antiviral properties of imidazole derivatives, demonstrating that compounds with similar structures significantly inhibited RSV replication at concentrations ranging from 5 to 28 μM . This suggests that this compound may possess comparable antiviral efficacy.

Case Study 2: Anticancer Potential

Research on triazolopyrazine compounds revealed their ability to inhibit c-Met signaling, which is implicated in various cancers. These compounds showed significant antitumor activity in xenograft models, indicating that similar structural motifs could enhance anticancer properties .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(phenylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide?

The synthesis typically involves multi-step reactions, including:

- Amidation and coupling : Reacting intermediates like pyridinyl-imidazole ethylamine with thio-substituted propanoyl chlorides. For example, describes using cesium carbonate and copper(I) bromide in DMSO for coupling reactions, yielding products at 35°C over 48 hours .

- Cyclization : Ethyl ester intermediates (e.g., ethyl 3-aminopropanoate derivatives) can undergo cyclization with substituted acetic acids to form imidazole rings, as seen in .

- Purification : Column chromatography with gradients like ethyl acetate/hexane (0–100%) ensures purity, achieving yields of ~17–35% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR in DMSO-d or CDCl resolve aromatic protons (δ 7.44–8.87 ppm) and confirm substituent connectivity (e.g., pyridine protons at δ 8.63 ppm in ) .

- Mass Spectrometry : ESI-MS (e.g., m/z 392.2 in ) validates molecular weight, while HRMS ensures precision (±0.001 Da) .

- HPLC : Purity assessment (>98%) using reverse-phase columns under gradient elution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Yield optimization requires:

- Catalyst Screening : Copper(I) bromide in improved coupling efficiency compared to palladium catalysts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, as shown in for similar imidazole derivatives .

- Temperature Control : Prolonged reactions (48–72 hours) at 35–50°C mitigate side reactions like hydrolysis .

- Workflow Automation : High-throughput screening of reaction parameters (e.g., stoichiometry, pH) can identify optimal conditions .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Contradictions arise from overlapping signals or tautomerism. Solutions include:

- 2D NMR : HSQC and HMBC correlate - couplings to assign ambiguous peaks (e.g., differentiating imidazole NH from aromatic protons) .

- X-ray Crystallography : SHELX refinement ( ) resolves absolute configuration when spectral data are inconclusive. For example, used SHELXL for precise bond-length analysis .

- Isotopic Labeling : -labeling can clarify nitrogen environments in imidazole rings .

Q. How can computational chemistry methods aid in predicting the biological activity of this compound?

Computational approaches include:

- Molecular Docking : used AutoDock to predict binding modes with targets (e.g., kinase domains), showing interactions via pyridine and imidazole moieties .

- DFT Studies : Calculating frontier molecular orbitals (HOMO/LUMO) assesses reactivity. applied DFT to imidazo[4,5-b]pyridines to correlate electronic properties with bioactivity .

- MD Simulations : Trajectory analysis (e.g., RMSD) evaluates stability in physiological conditions .

Q. What are the critical considerations for crystallographic analysis of this compound using programs like SHELX?

Key steps for SHELX-based refinement ( ):

- Data Quality : High-resolution (<1.0 Å) data reduces overfitting. Use synchrotron sources for weakly diffracting crystals .

- Twinned Data Handling : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning, common in imidazole derivatives .

- Hydrogen Placement : Riding models (N–H = 0.86 Å, C–H = 0.93–0.97 Å) refine H-atoms without overparameterization .

- Validation : Check R (<5%) and Flack parameter (±0.1) to confirm chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.